3-[(Piperidin-4-yl)methoxy]benzonitrile is a chemical compound characterized by a piperidine ring connected to a benzonitrile moiety through a methoxy linker. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential as a pharmacological agent and as an intermediate in the synthesis of more complex molecules. The molecular formula for 3-[(Piperidin-4-yl)methoxy]benzonitrile is C15H18N2O, and its molecular weight is approximately 242.32 g/mol.
The synthesis of 3-[(Piperidin-4-yl)methoxy]benzonitrile typically involves the nucleophilic substitution reaction of 4-piperidinemethanol with 3-bromobenzonitrile. This reaction is usually conducted under basic conditions, employing potassium carbonate as the base in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to promote the nucleophilic attack, resulting in the formation of the target compound.
The molecular structure of 3-[(Piperidin-4-yl)methoxy]benzonitrile features:
CC1=CC(=C(C=C1)C#N)OC2CCNCC2
.3-[(Piperidin-4-yl)methoxy]benzonitrile can participate in various chemical reactions:
3-[(Piperidin-4-yl)methoxy]benzonitrile has several applications in scientific research:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8